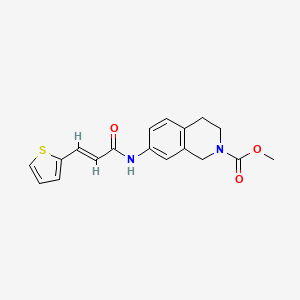

1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . Attached to this ring are a cyclopropylsulfonyl group and a methoxymethyl group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine can be synthesized from pentanenitrile through a process known as catalytic hydrogenation . Additionally, methoxymethyl groups can be introduced through a variety of methods, including the use of methoxymethyl-triphenylphosphonium chloride .

Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . The presence of the sulfonyl and methoxymethyl groups could also influence the compound’s reactivity.

Physical and Chemical Properties Analysis

Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents . The physical and chemical properties of “this compound” would be influenced by the presence of the cyclopropylsulfonyl and methoxymethyl groups.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

Research in organic chemistry often focuses on the synthesis and characterization of novel compounds, including those containing aminobenzenesulfonamide and various cyclic compounds. For example, the development of sequential Nicholas and Pauson-Khand reactions has been explored for synthesizing unique polyheterocyclic compounds. Such methodologies facilitate the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the versatility and value of aminobenzenesulfonamide derivatives in both organic synthesis and the pharmaceutical industry (Kaneda, 2020).

Applications in Pharmaceutical Research

Certain compounds, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant because they represent the structural motif of many natural products and therapeutically relevant compounds. The review covering literature from 2010 to 2020 provides an overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis via sulfinimines, underscoring the general access to structurally diverse compounds of pharmaceutical interest (Philip et al., 2020).

Environmental and Antifungal Applications

Research into the environmental safety of surfactant classes and relevant feedstocks, including those related to aminobenzenesulfonamides, has been conducted to understand their environmental properties, fate, and toxicity. This comprehensive report covers chemical structures, use, volume information, and the process for conducting both prospective and retrospective risk assessments for large-volume chemicals with wide dispersive use. Such studies ensure that these substances, despite their high volume and widespread release into the environment, do not adversely impact aquatic or sediment environments at current levels of use (Cowan-Ellsberry et al., 2014).

Mecanismo De Acción

Safety and Hazards

Handling piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage . The safety and hazards of “1-(Cyclopropylsulfonyl)-4-(methoxymethyl)piperidine” would likely be similar, but could also be influenced by the other functional groups present in the molecule.

Propiedades

IUPAC Name |

1-cyclopropylsulfonyl-4-(methoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c1-14-8-9-4-6-11(7-5-9)15(12,13)10-2-3-10/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKQZTSVAWNASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(CC1)S(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-formyl-2-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2707053.png)

![5,6-dimethyl-1-((2-methyl-5-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2707054.png)